1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 92407-86-8
VCID: VC5149316
InChI: InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
SMILES: CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O
Molecular Formula: C17H14ClNO
Molecular Weight: 283.76

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

CAS No.: 92407-86-8

Cat. No.: VC5149316

Molecular Formula: C17H14ClNO

Molecular Weight: 283.76

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde - 92407-86-8

Specification

CAS No. 92407-86-8
Molecular Formula C17H14ClNO
Molecular Weight 283.76
IUPAC Name 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Standard InChI InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
Standard InChI Key GDKIFZJBJKSAOH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name of the compound, 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde, reflects its substitution pattern:

  • A 4-chlorobenzyl group at the 1-position of the indole ring.

  • A methyl group at the 2-position.

  • A formyl group (-CHO) at the 3-position .

The indole core contributes to aromaticity and π-π stacking interactions, while the chlorobenzyl moiety enhances lipophilicity and potential receptor-binding affinity. The aldehyde group offers a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H14ClNO\text{C}_{17}\text{H}_{14}\text{ClNO}
Molecular Weight283.75 g/mol
Canonical SMILESCC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
Purity≥95%

Synthesis and Production

Synthetic Routes

The synthesis of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde likely follows methodologies analogous to those reported for related indole-3-carbaldehyde derivatives. A representative approach involves:

  • Alkylation of Indole Precursors:

    • Starting with 2-methylindole-3-carbaldehyde, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen.

    • Subsequent reaction with 4-chlorobenzyl bromide introduces the chlorobenzyl group at the 1-position .

    2-Methylindole-3-carbaldehyde+4-Chlorobenzyl bromideNaH, DMF1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde\text{2-Methylindole-3-carbaldehyde} + \text{4-Chlorobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde}
  • Purification:

    • The crude product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified via column chromatography .

Optimization and Yield

  • Reaction Conditions: Room temperature (20°C), short reaction times (20–30 minutes), and stoichiometric control (1.3 equiv. of 4-chlorobenzyl bromide) are critical to minimizing side reactions .

  • Yield: Reported yields for similar reactions range from 75% to 85%, depending on the purity of starting materials and reaction scalability .

Applications and Research Findings

Table 2: Biological Activities of Structural Analogs

CompoundActivityIC₅₀/MICSource
Oncrasin-1Antiproliferative (K-Ras mutants)≤3 μM
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneAnti-TB3 μM

Material Science

The aldehyde functional group enables this compound to serve as a precursor for Schiff base ligands, which are valuable in coordinating metal ions for catalytic or photoluminescent applications .

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